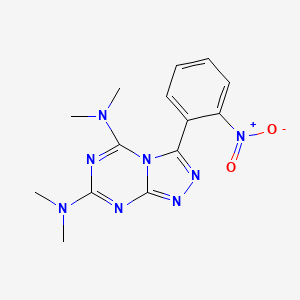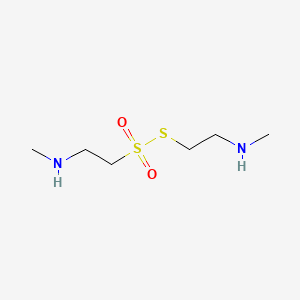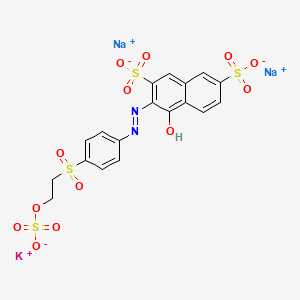
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate is a chemical compound with a complex structure that includes both methylamino and ethanesulfonothioate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate typically involves the reaction of ethylene oxide with methylamine under controlled conditions. This reaction produces an intermediate, which is then further reacted with ethanesulfonothioate to form the final compound. The reaction conditions often require external cooling to manage the exothermic nature of the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate products are carefully monitored, and the final product is purified using techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols.
Substitution: The methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include modulation of signal transduction and metabolic processes, although detailed studies are still required to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylamino)ethanol: This compound shares the methylamino group but lacks the ethanesulfonothioate group.
N-Methyl-2-aminoethanol: Similar in structure but with different functional groups.
2-Hydroxyethyl-N-methylamine: Another related compound with a hydroxyethyl group instead of ethanesulfonothioate.
Uniqueness
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate is unique due to the presence of both methylamino and ethanesulfonothioate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
180510-68-3 |
|---|---|
Fórmula molecular |
C6H16N2O2S2 |
Peso molecular |
212.3 g/mol |
Nombre IUPAC |
N-methyl-2-[2-(methylamino)ethylsulfonylsulfanyl]ethanamine |
InChI |
InChI=1S/C6H16N2O2S2/c1-7-3-5-11-12(9,10)6-4-8-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
OMFGLVLQXPQVID-UHFFFAOYSA-N |
SMILES canónico |
CNCCSS(=O)(=O)CCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B12802896.png)




![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)





